molecular formula C17H16ClN3O3S B11444006 Methyl 5-(4-chlorophenyl)-7-methyl-2-(methylsulfanyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Methyl 5-(4-chlorophenyl)-7-methyl-2-(methylsulfanyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B11444006
M. Wt: 377.8 g/mol
InChI Key: HEBVQCODVSROPL-UHFFFAOYSA-N
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Description

METHYL 5-(4-CHLOROPHENYL)-7-METHYL-2-(METHYLSULFANYL)-4-OXO-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a chlorophenyl group, a methylsulfanyl group, and a pyrido[2,3-d]pyrimidine core

Preparation Methods

The synthesis of METHYL 5-(4-CHLOROPHENYL)-7-METHYL-2-(METHYLSULFANYL)-4-OXO-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of 4-chlorobenzaldehyde with methyl acetoacetate in the presence of a base can form an intermediate, which is then cyclized with thiourea to yield the desired pyrido[2,3-d]pyrimidine derivative . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

    Cyclization: The compound can undergo cyclization reactions to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

METHYL 5-(4-CHLOROPHENYL)-7-METHYL-2-(METHYLSULFANYL)-4-OXO-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The presence of the chlorophenyl and methylsulfanyl groups allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the context.

Comparison with Similar Compounds

Similar compounds include other pyrido[2,3-d]pyrimidine derivatives, such as:

Compared to these compounds, METHYL 5-(4-CHLOROPHENYL)-7-METHYL-2-(METHYLSULFANYL)-4-OXO-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific substitution pattern and the presence of the methylsulfanyl group, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C17H16ClN3O3S

Molecular Weight

377.8 g/mol

IUPAC Name

methyl 5-(4-chlorophenyl)-7-methyl-2-methylsulfanyl-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H16ClN3O3S/c1-8-11(16(23)24-2)12(9-4-6-10(18)7-5-9)13-14(19-8)20-17(25-3)21-15(13)22/h4-7,12H,1-3H3,(H2,19,20,21,22)

InChI Key

HEBVQCODVSROPL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)N=C(NC2=O)SC)C3=CC=C(C=C3)Cl)C(=O)OC

Origin of Product

United States

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